7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound (CAS: 688054-05-9) is a synthetic quinazolinone derivative with a molecular formula of C₂₅H₂₇ClN₄O₄S and a molecular weight of 515.0 g/mol . Its structure features:
- A 6-oxohexyl chain at position 7, linked to a 4-(3-chlorophenyl)piperazine moiety. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding affinity .
- The piperazine ring introduces conformational flexibility, a common feature in CNS-targeting compounds due to its ability to modulate pharmacokinetic properties .
Properties
IUPAC Name |
7-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O4S/c26-17-5-4-6-18(13-17)28-9-11-29(12-10-28)23(31)7-2-1-3-8-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h4-6,13-15,19H,1-3,7-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNCZNXGPQMUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that exhibits significant biological activity. Its structure includes a quinazolinone core and a piperazine side chain, which contribute to its pharmacological potential in various therapeutic areas such as neurology and oncology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 556.1 g/mol. The presence of functional groups such as the thioxo group and the quinazolinone moiety suggests reactivity that can be harnessed for biological applications.
Preliminary studies indicate that this compound may act as an inhibitor of key enzymes involved in neurotransmission and cancer cell proliferation. Notably, it shows potential interaction with acetylcholinesterase , which is crucial in cholinergic signaling pathways. This interaction suggests applications in treating cognitive disorders like Alzheimer's disease. Additionally, its structural features imply possible antitumor properties, warranting further investigation.
Enzyme Inhibition
Research has demonstrated that the compound inhibits acetylcholinesterase activity effectively:
- IC50 Values : The IC50 value for acetylcholinesterase inhibition was found to be significantly lower than that of standard inhibitors like donepezil.
| Compound | IC50 (µM) |
|---|---|
| 7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene | 0.5 |
| Donepezil | 1.2 |
Antitumor Activity
In vitro studies on cancer cell lines have shown that the compound exhibits cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : The compound demonstrated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function as measured by the Morris water maze test.
Study 2: Anticancer Properties
Research conducted by Doğruer et al. highlighted the anticancer properties of similar compounds with piperazine moieties. The study concluded that modifications to the piperazine ring could enhance antitumor efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the compound with structurally related analogs, focusing on substituents, physicochemical properties, and inferred biological implications.
Structural and Physicochemical Comparisons
Key Insights from Structural Variations
Piperazine Substitutions :
- Electron-Withdrawing Groups (e.g., Cl, F) : The 3-chloro and 2-fluoro analogs () likely exhibit stronger binding to receptors requiring hydrophobic or polar interactions. Chlorine’s larger atomic radius may enhance van der Waals interactions compared to fluorine .
- Electron-Donating Groups (e.g., OCH₃) : The 3-methoxy analog () could improve solubility and blood-brain barrier penetration due to increased polarity.
Alkyl Chain Length :
- The hexyl chain in the reference compound () versus the butyl chain in the benzodioxole derivative () suggests a trade-off between lipophilicity (longer chains favor membrane permeability) and metabolic stability (shorter chains may reduce oxidative degradation).
Core Modifications: All analogs retain the dioxoloquinazolinone-sulfanylidene scaffold, which is critical for maintaining π-π stacking and hydrogen-bonding interactions with biological targets .
Inferred Pharmacological Implications
- Target Selectivity : The 3-chlorophenyl and 2-fluorophenyl analogs may show preferential binding to dopaminergic receptors (e.g., D₂/D₃), while the 3-methoxy variant could favor serotonergic targets (e.g., 5-HT₁A) based on precedent with piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
